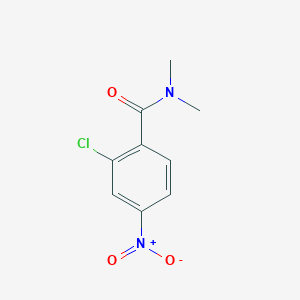
2-chloro-N,N-dimethyl-4-nitrobenzamide
説明
2-Chloro-N,N-dimethyl-4-nitrobenzamide is an organic compound with the molecular formula C9H9ClNO3. It is characterized by the presence of a benzamide group, a nitro group, and a chlorine atom on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration and Chlorination: The compound can be synthesized by first nitration of N,N-dimethylbenzamide to introduce the nitro group, followed by chlorination to introduce the chlorine atom.
Copper-Catalyzed Amidation: Another method involves the copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under an oxygen atmosphere. This method is advantageous due to its high yield and efficiency.
Industrial Production Methods: Industrial production typically involves large-scale nitration and chlorination reactions, often using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high purity and minimizing by-products.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to produce nitroso compounds or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-chloro-N,N-dimethyl-4-aminobenzamide.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide (OH-) and alkoxides (RO-) are commonly used.
Major Products Formed:
Oxidation: Nitroso derivatives and other oxidized products.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-Chloro-N,N-dimethyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the effects of nitro-containing compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-chloro-N,N-dimethyl-4-nitrobenzamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can interact with various enzymes and receptors, leading to biological effects.
Pathways: The compound may affect pathways related to inflammation, pain, and oxidative stress.
類似化合物との比較
2-Chloro-N,N-diethyl-4-nitrobenzamide: Similar structure but with ethyl groups instead of methyl groups.
2-Chloro-N-(2,4-dimethoxyphenyl)-4-nitrobenzamide: Contains additional methoxy groups on the benzene ring.
Uniqueness: 2-Chloro-N,N-dimethyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which gives it distinct chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2-chloro-N,N-dimethyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGXZUKOCUVJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














